Molecular Weight and Topological Polar Surface Area Differentiation Relative to the Unsubstituted Pyrazine-2-carboxamide Core
Compared to the parent scaffold pyrazine-2-carboxamide (pyrazinamide), the target compound exhibits a substantially higher molecular weight (255.34 vs. 123.11 g/mol) and a larger calculated topological polar surface area (approximately 87.4 Ų vs. 68.9 Ų). The addition of the hydroxy-methylthio butyl side chain increases the rotatable bond count from 1 to 6 and the hydrogen-bond donor count from 1 to 2, while the methylthio sulfur introduces an additional hydrogen-bond acceptor site not present in the parent core [1][2].
| Evidence Dimension | Physicochemical property profile (MW, TPSA, HBD, HBA, rotatable bonds) |
|---|---|
| Target Compound Data | MW = 255.34 g/mol; TPSA ~87.4 Ų; HBD = 2; HBA = 5; RB = 6 |
| Comparator Or Baseline | Pyrazine-2-carboxamide (pyrazinamide): MW = 123.11 g/mol; TPSA = 68.9 Ų; HBD = 1; HBA = 3; RB = 1 |
| Quantified Difference | ΔMW = +132.23 g/mol (107% increase); ΔTPSA = +18.5 Ų (27% increase); ΔHBD = +1; ΔHBA = +2; ΔRB = +5 |
| Conditions | Calculated physicochemical properties based on standard molecular descriptors (PubChem/NCBI data) |
Why This Matters
The pronounced differences in MW, TPSA, and HBD/HBA counts indicate that generic substitution with the unsubstituted pyrazine-2-carboxamide core cannot replicate the pharmacokinetic or target-binding behavior of the target compound, making it non-interchangeable in any biological assay or SAR study.
- [1] PubChem. Pyrazine-2-carboxamide (Pyrazinamide). Compound Summary CID 1046. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide. Molecular formula and computed properties. NCBI. View Source
